



## ACH-000143: A Technical Whitepaper

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#### **Abstract**

ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnanomolar potency and is characterized as a peripherally preferred agent, showing promise in the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3] Preclinical studies in diet-induced obese rat models have demonstrated its efficacy in reducing liver triglycerides and steatosis.[1][2][3] An early safety assessment has indicated a favorable profile, being devoid of hERG binding, genotoxicity, or behavioral alterations at significant doses.[1][2][3] This document provides an in-depth technical overview of ACH-000143, including its pharmacological data, mechanism of action, and the experimental protocols utilized in its initial characterization.

### Introduction

The physiological effects of melatonin are extensive, regulating circadian rhythms, sleep, and metabolic processes.[4][5] These effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The modulation of melatonin signaling in peripheral tissues is an emerging therapeutic strategy for metabolic disorders.[1][2][3] **ACH-000143** has been identified as a lead compound in a series of



benzimidazole derivatives designed to target these peripheral melatonin receptors with high potency and selectivity.[1][2][3]

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological data for **ACH-000143**.

Table 1: In Vitro Receptor Binding and Functional Activity

| Target    | Assay Type                   | Value | Units |
|-----------|------------------------------|-------|-------|
| Human MT1 | Radioligand Binding<br>(Ki)  | 0.06  | nM    |
| Human MT2 | Radioligand Binding<br>(Ki)  | 0.32  | nM    |
| Human MT1 | Functional Agonism<br>(EC50) | 0.06  | nM    |
| Human MT2 | Functional Agonism<br>(EC50) | 0.32  | nM    |

Data presented as mean values.

Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Rat Model

| Parameter                | Dosage (mg/kg, p.o.) | Result                |
|--------------------------|----------------------|-----------------------|
| Plasma Glucose Reduction | 10                   | -16.4% (p < 0.05)     |
| 30                       | -16.9% (p < 0.01)    |                       |
| Body Weight Gain         | 10 and 30            | Significantly reduced |
| Liver Triglycerides      | 10 and 30            | Significantly reduced |
| Hepatic Steatosis        | 10 and 30            | Significantly reduced |

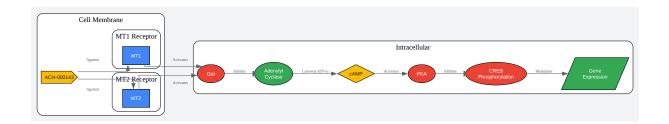


Study duration: 2 months of daily oral administration.[1][2][3]

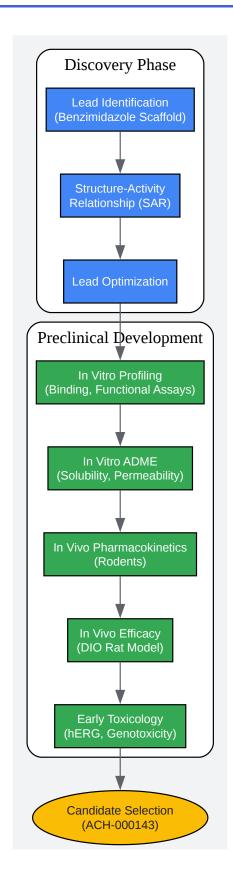
## **Mechanism of Action and Signaling Pathway**

**ACH-000143** acts as a potent agonist at both MT1 and MT2 melatonin receptors.[1][2][3] Upon binding, it initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gαi/o).[4][5] This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[4] [5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and modulates downstream gene expression, including clock genes.[4][5] The MT2 receptor, in addition to coupling with Gαi, can also signal through Gαq, activating the phospholipase C (PLC) pathway.[5][6]









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